Cas no 2230217-01-1 (Pyridine, 3-[9-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]-)
![Pyridine, 3-[9-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]- structure](https://fr.kuujia.com/scimg/cas/2230217-01-1x500.png)
2230217-01-1 structure
Nom du produit:Pyridine, 3-[9-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]-
Pyridine, 3-[9-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]- Propriétés chimiques et physiques
Nom et identifiant
-
- Pyridine, 3-[9-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]-
- 3-[9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]pyridine
- AS-84717
- 3-(9-PHENYL-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-9H-FLUOREN-9-YL)PYRIDINE
- E77793
- 2230217-01-1
- 3-[9-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-9-yl]pyridine
-
- Piscine à noyau: 1S/C30H28BNO2/c1-28(2)29(3,4)34-31(33-28)23-16-17-27-25(19-23)24-14-8-9-15-26(24)30(27,21-11-6-5-7-12-21)22-13-10-18-32-20-22/h5-20H,1-4H3
- La clé Inchi: WEFTXMZVRVHITN-UHFFFAOYSA-N
- Sourire: C1=NC=CC=C1C1(C2=CC=CC=C2)C2=C(C=CC=C2)C2=C1C=CC(B1OC(C)(C)C(C)(C)O1)=C2
Propriétés calculées
- Qualité précise: 445.2213093g/mol
- Masse isotopique unique: 445.2213093g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 34
- Nombre de liaisons rotatives: 3
- Complexité: 717
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 31.4Ų
Pyridine, 3-[9-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]- PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Chemenu | CM430855-1g |
3-[9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]pyridine |
2230217-01-1 | 95%+ | 1g |
$*** | 2023-03-30 | |
Key Organics Ltd | AS-84717-1G |
3-[9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]pyridine |
2230217-01-1 | >97% | 1g |
£277.00 | 2023-09-08 | |
Key Organics Ltd | AS-84717-0.25g |
3-[9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]pyridine |
2230217-01-1 | >97% | 0.25g |
£128.00 | 2023-09-08 | |
Aaron | AR01KFWA-1g |
3-[9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]pyridine |
2230217-01-1 | 98% | 1g |
$208.00 | 2023-12-14 | |
1PlusChem | 1P01KFNY-250mg |
3-[9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]pyridine |
2230217-01-1 | 98% | 250mg |
$107.00 | 2023-12-18 | |
eNovation Chemicals LLC | Y1091435-1g |
3-[9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]pyridine |
2230217-01-1 | 95% | 1g |
$295 | 2022-10-19 | |
Aaron | AR01KFWA-250mg |
3-[9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]pyridine |
2230217-01-1 | 98% | 250mg |
$70.00 | 2023-12-14 | |
A2B Chem LLC | BA32238-250mg |
3-[9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]pyridine |
2230217-01-1 | 98% | 250mg |
$87.00 | 2024-04-20 | |
Key Organics Ltd | AS-84717-250MG |
3-[9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]pyridine |
2230217-01-1 | >97% | 0.25 g |
£128.00 | 2023-03-19 | |
Chemenu | CM430855-250mg |
3-[9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]pyridine |
2230217-01-1 | 95%+ | 250mg |
$*** | 2023-03-30 |
Pyridine, 3-[9-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]- Littérature connexe
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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